1-(Isopropoxymethyl)cyclobutane-1-carbonitrile

Description

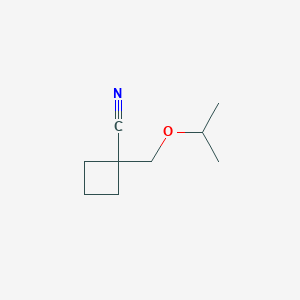

1-(Isopropoxymethyl)cyclobutane-1-carbonitrile is a cyclobutane derivative featuring a carbonitrile group at the 1-position and an isopropoxymethyl substituent. The compound’s structure combines the strained cyclobutane ring with a polar nitrile group and an ether-containing alkyl chain.

Properties

Molecular Formula |

C9H15NO |

|---|---|

Molecular Weight |

153.22 g/mol |

IUPAC Name |

1-(propan-2-yloxymethyl)cyclobutane-1-carbonitrile |

InChI |

InChI=1S/C9H15NO/c1-8(2)11-7-9(6-10)4-3-5-9/h8H,3-5,7H2,1-2H3 |

InChI Key |

NXZQRVBTNCLNOB-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)OCC1(CCC1)C#N |

Origin of Product |

United States |

Preparation Methods

The synthesis of 1-(Isopropoxymethyl)cyclobutane-1-carbonitrile typically involves the reaction of cyclobutanecarbonitrile with isopropyl alcohol under specific conditions. The reaction is catalyzed by an acid or base to facilitate the formation of the isopropoxymethyl group. Industrial production methods may involve bulk manufacturing processes, ensuring high purity and yield of the compound .

Chemical Reactions Analysis

1-(Isopropoxymethyl)cyclobutane-1-carbonitrile undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or other derivatives.

Reduction: Reduction reactions can convert the carbonitrile group to an amine group.

Substitution: The isopropoxymethyl group can be substituted with other functional groups using appropriate reagents and conditions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions.

Scientific Research Applications

1-(Isopropoxymethyl)cyclobutane-1-carbonitrile has several applications in scientific research:

Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.

Biology: The compound’s unique structure makes it a candidate for studying biological interactions and mechanisms.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(Isopropoxymethyl)cyclobutane-1-carbonitrile involves its interaction with molecular targets and pathways. The compound’s effects are mediated through its functional groups, which can participate in various chemical reactions and interactions. The isopropoxymethyl group and the carbonitrile group play crucial roles in its reactivity and biological activity .

Comparison with Similar Compounds

Structural and Substituent Variations

Cyclobutane-1-carbonitrile derivatives vary widely in substituent chemistry. Key analogs include:

Key Observations :

- Aromatic vs. Aliphatic Substituents : Phenyl derivatives (e.g., 2-chlorophenyl, 3,4-dimethoxyphenyl) often exhibit higher melting points and stability compared to aliphatic analogs like 1-(trifluoromethyl)cyclobutane-1-carbonitrile .

- Electron-Withdrawing Groups : Substituents such as trifluoromethyl or sulfonyl (e.g., methylsulfonyl in ) enhance electrophilicity of the nitrile group, facilitating nucleophilic additions .

Physicochemical Properties

- Solubility : Aliphatic ether substituents (e.g., isopropoxymethyl) likely improve solubility in polar aprotic solvents compared to aryl analogs.

- Thermal Stability : Trifluoromethyl and sulfonyl groups reduce thermal stability due to increased steric and electronic strain .

- Density and Boiling Points : Predicted density for 1-(trifluoromethyl)cyclobutane-1-carbonitrile is 1.24 g/cm³, higher than aliphatic analogs .

Research Findings and Challenges

- Reactivity Trends : Electron-withdrawing substituents (e.g., -SO₂CH₃, -CF₃) accelerate nitrile hydrolysis but may reduce shelf stability .

- Contradictions : While 1-(5-bromothiophen-2-yl)cyclobutane-1-carbonitrile is liquid at 4°C, most aryl analogs are solids, suggesting substituent-dependent phase behavior .

- Data Gaps : Safety and toxicity data for many analogs (e.g., ) remain unavailable, complicating industrial scaling .

Biological Activity

1-(Isopropoxymethyl)cyclobutane-1-carbonitrile is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Properties

This compound is characterized by its cyclobutane ring structure with an isopropoxymethyl group and a carbonitrile functional group. The molecular formula is , and its structural formula can be represented as follows:

Antiviral Activity

Recent studies have shown that compounds related to cyclobutane structures exhibit significant antiviral properties. For instance, derivatives of cyclobutane-1-carbonitriles have been tested against various viral strains, demonstrating inhibitory effects. In one study, a related compound showed an IC50 value of 3.03 µM against dengue virus serotype 2 (DENV2) with a selectivity index (SI) of 5.30, indicating promising antiviral activity .

Antitumor Activity

The anticancer potential of cyclobutane derivatives has also been explored. Research indicates that certain analogs can inhibit the proliferation of cancer cells. For example, compounds with similar structures have shown IC50 values ranging from 0.69 mM to 22 mM against various cancer cell lines, including MCF-7 and A549 .

The mechanisms underlying the biological activities of these compounds often involve interference with cellular processes such as tubulin polymerization and the generation of reactive oxygen species (ROS). These actions can lead to apoptosis in cancer cells and inhibit viral replication .

Table 1: Biological Activity Data of Related Compounds

| Compound | IC50 (µM) | CC50 (µM) | SI | Activity Type |

|---|---|---|---|---|

| Cyclobutane-1-carbonitrile derivative | 3.03 | 16.06 | 5.30 | Antiviral |

| Cyclobutane-2-carbonitrile derivative | 0.49 | 19.39 | 39.5 | Antiviral |

| Analog A (MCF-7) | 20 | N/A | N/A | Antitumor |

| Analog B (A549) | 22 | N/A | N/A | Antitumor |

Table 2: Cytotoxicity and Selectivity Index

| Compound | Cytotoxicity (CC50 µM) | Selectivity Index (SI) |

|---|---|---|

| Cyclobutane-1-carbonitrile derivative | 16.06 | 5.30 |

| Cyclobutane-2-carbonitrile derivative | 19.39 | 39.5 |

Case Study: Antiviral Efficacy

A study conducted on various cyclobutane derivatives demonstrated their efficacy against DENV2. The compound with the isopropyl substitution exhibited a significant reduction in viral load in infected cells, suggesting that structural modifications can enhance antiviral activity .

Case Study: Anticancer Properties

In another investigation focusing on the anticancer properties of cyclobutane derivatives, researchers found that specific analogs not only inhibited cell growth but also induced apoptosis in MCF-7 breast cancer cells through ROS generation mechanisms .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.